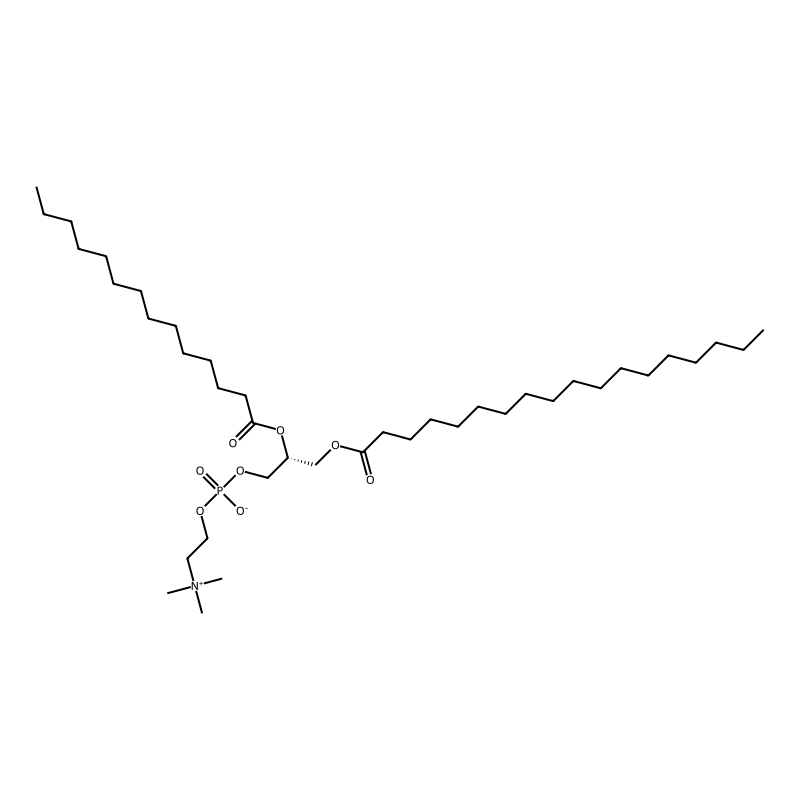1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Model Membrane Lipid:
These properties include:
- Membrane fluidity: Studies have shown that SMPC can influence membrane fluidity, impacting the movement of proteins and other molecules within the membrane [].
- Lateral packing: The different chain lengths of SMPC can affect how tightly the lipid molecules pack together, influencing membrane permeability and stability [].
- Interactions with membrane proteins: SMPC can interact with specific membrane proteins, potentially modulating their function and activity [].
By studying SMPC in model membrane systems, researchers can gain valuable insights into the fundamental biophysical principles governing the behavior of biological membranes.
Investigating Membrane Fusion:
SMPC plays a role in research on membrane fusion, a crucial cellular process where two membranes merge to form a single continuous bilayer. Studies have shown that SMPC can influence the efficiency and selectivity of membrane fusion events [].
These findings suggest that SMPC may be involved in regulating various cellular processes that rely on membrane fusion, such as neurotransmission and exocytosis.
Applications in Drug Discovery:
The unique properties of SMPC have led to its exploration in the field of drug discovery. Researchers are investigating the potential of SMPC-based liposomes (microscopic spheres made of phospholipids) as drug delivery vehicles [].
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of asymmetric phosphatidylcholines. It features a stearic acid (18:0) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol backbone. This unique structure imparts distinct physical and chemical properties, making it significant in various biochemical applications. The compound is characterized by its dipolar head group, which contributes to its amphiphilic nature, allowing it to form lipid bilayers essential for biological membranes .
SMPC, like other phospholipids, plays a crucial role in cell membrane structure and function. The phospholipid bilayer structure, formed by SMPC and other phospholipids, separates the interior of the cell from its external environment and regulates the passage of molecules []. The hydrophilic headgroups face the watery environment inside and outside the cell, while the hydrophobic tails form the interior of the bilayer. This creates a selectively permeable barrier that allows essential molecules to pass through while restricting others.
Common Reactions- Hydrolysis: Enzymatic cleavage by phospholipases.
- Oxidation: Reaction with mild oxidizing agents.
The biological activity of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is significant in membrane biology and cellular processes. It plays a critical role in forming lipid bilayers that serve as barriers and platforms for protein interactions. The asymmetrical nature of this phospholipid affects membrane fluidity, permeability, and protein function, influencing processes such as cell signaling, membrane fusion, and endocytosis .
Synthesis of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with stearic and myristic acids. Common methods include:
- Esterification Reaction: Using dicyclohexylcarbodiimide (DCC) as a coupling agent along with 4-dimethylaminopyridine (DMAP) to facilitate bond formation.
- Purification Techniques: Following synthesis, purification methods such as column chromatography are employed to isolate the desired product from by-products and unreacted materials .
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:
- Biochemistry: Used in studies of lipid bilayer phase transitions and membrane dynamics.
- Pharmaceuticals: Employed in drug delivery systems, particularly for targeting anticancer therapies.
- Cosmetics: Incorporated into formulations for its emulsifying properties.
- Research: Utilized in generating artificial membranes for experimental purposes .
Research on 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has revealed its interactions with various proteins and enzymes involved in cellular processes. It serves as a substrate for phospholipase A2, influencing lipid metabolism and signaling pathways. Additionally, its role in membrane fusion mechanisms highlights its importance in vesicle trafficking and exocytosis .
Several compounds share structural similarities with 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | Palmitic acid at sn-1 position | Different fatty acid composition affects properties |
| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine | Myristic acid at sn-1 position | Variation in fatty acid length influences behavior |
| 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Palmitic acid at sn-2 position | Asymmetry impacts membrane dynamics differently |
Uniqueness
The uniqueness of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid composition and the resulting asymmetry. This characteristic significantly influences the packing and phase behavior of lipid bilayers, making it particularly valuable for studies related to membrane dynamics and drug delivery systems .







